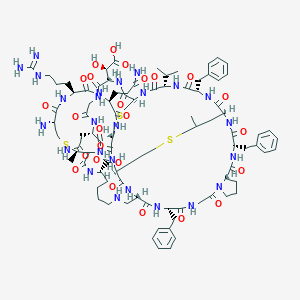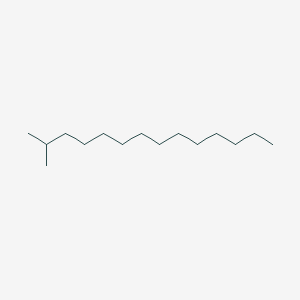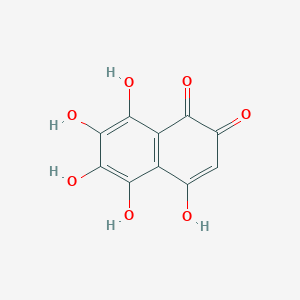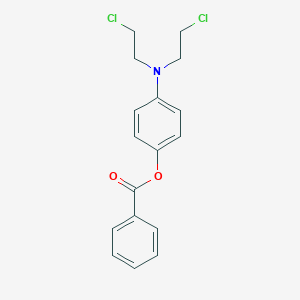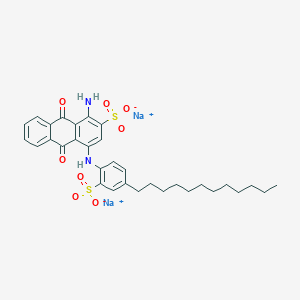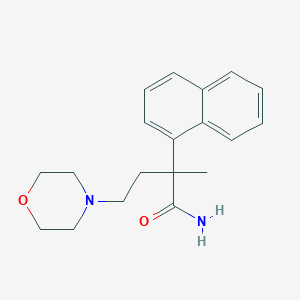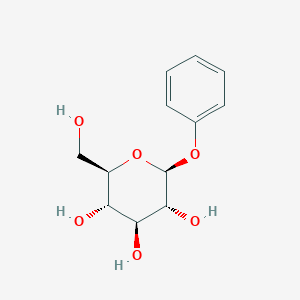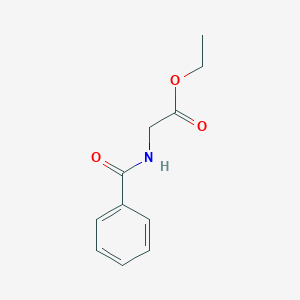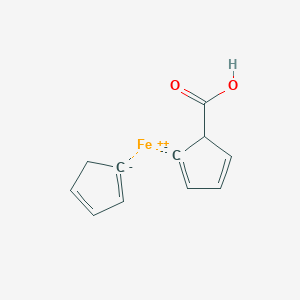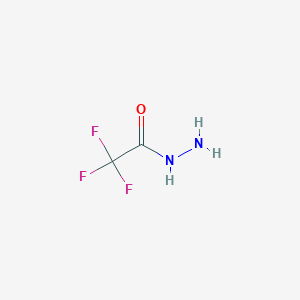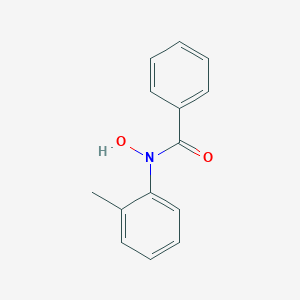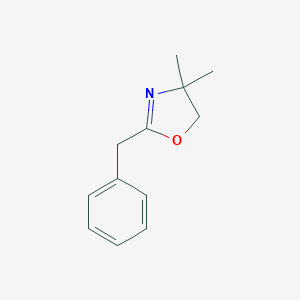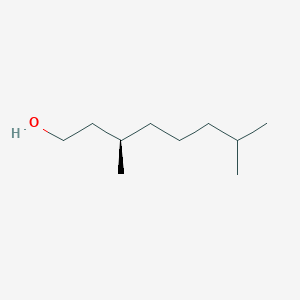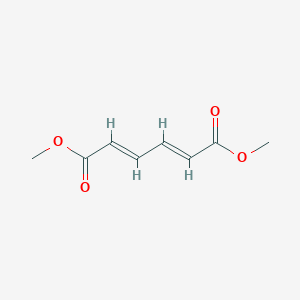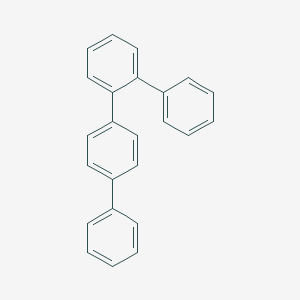
1,1':2',1'':4'',1'''-Quaterphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1':2',1'':4'',1'''-Quaterphenyl, also known as 4,4'''-bis(phenylethynyl)-1,1':2',1'':4'',1'''-quaterphenyl, is a polycyclic aromatic hydrocarbon (PAH) consisting of four phenyl rings linked by acetylene bonds. It is an important organic compound with various applications in the field of materials science, electronics, and biochemistry.
Wirkmechanismus
The mechanism of action of 1,1':2',1'':4'',1'''-Quaterphenyl is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids through π-π stacking and hydrophobic interactions. This interaction can result in changes in the conformation and activity of the biological molecules.
Biochemische Und Physiologische Effekte
Studies have shown that 1,1':2',1'':4'',1'''-Quaterphenyl has low toxicity and does not exhibit any significant cytotoxicity or genotoxicity. However, it has been reported to induce oxidative stress and inflammation in cells. The compound has also been shown to inhibit the activity of some enzymes such as acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,1':2',1'':4'',1'''-Quaterphenyl in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous systems.
Zukünftige Richtungen
There are several future directions for research on 1,1':2',1'':4'',1'''-Quaterphenyl. One area of interest is the development of new synthetic methods for the compound that can improve its purity and yield. Another area of research is the exploration of the compound's potential application in biochemistry and biophysics. Finally, there is a need to further investigate the mechanism of action of the compound and its effects on biological systems.
Conclusion:
In conclusion, 1,1':2',1'':4'',1'''-Quaterphenyl is an important organic compound with various applications in the field of materials science, electronics, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and applications in various fields.
Synthesemethoden
The synthesis of 1,1':2',1'':4'',1'''-Quaterphenyl involves the reaction of 4-bromo-1-butyne with 4-phenylphenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of 1,1':2',1'':4'',1'''-Quaterphenyl as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1,1':2',1'':4'',1'''-Quaterphenyl has been extensively studied for its electronic and optoelectronic properties. It has been used as a material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The compound has also been explored for its potential application in biochemistry and biophysics. It has been used as a fluorescent probe to study protein-ligand interactions and to monitor enzyme activity.
Eigenschaften
CAS-Nummer |
1165-58-8 |
|---|---|
Produktname |
1,1':2',1'':4'',1'''-Quaterphenyl |
Molekularformel |
C24H18 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-phenyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
InChI-Schlüssel |
BYCLIJFAFHKKFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Andere CAS-Nummern |
1165-58-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



